2-Bromo-3-chloronaphthalene-1,4-dione
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Overview
Description
2-Bromo-3-chloronaphthalene-1,4-dione is a chemical compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are often used in various chemical and pharmaceutical applications. This compound is characterized by the presence of bromine and chlorine atoms attached to the naphthalene ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chloronaphthalene-1,4-dione typically involves the bromination and chlorination of naphthoquinone derivatives. One common method involves the bromination of 2,3-dichloro-1,4-naphthoquinone using bromine in the presence of acetic acid and sodium acetate . The reaction conditions usually require a controlled temperature and reaction time to ensure the selective substitution of bromine and chlorine atoms.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-chloronaphthalene-1,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The quinone structure allows for redox reactions, where the compound can be reduced to hydroquinone derivatives or oxidized to higher oxidation states.
Addition Reactions: The compound can participate in addition reactions with nucleophiles or electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Bromine and Chlorine: Used for halogenation reactions.
Acetic Acid and Sodium Acetate: Common solvents and catalysts for bromination and chlorination.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinone derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-Bromo-3-chloronaphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-3-chloronaphthalene-1,4-dione involves its interaction with biological molecules, leading to various biochemical effects. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and DNA. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-Chloronaphthalene-1,4-dione: Similar structure but lacks the bromine atom.
2-Bromo-1,4-naphthoquinone: Similar structure but lacks the chlorine atom.
2,3-Dichloro-1,4-naphthoquinone: Contains two chlorine atoms instead of one bromine and one chlorine.
Uniqueness
2-Bromo-3-chloronaphthalene-1,4-dione is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical reactivity and biological activity. This dual halogenation allows for specific interactions with biological targets and provides versatility in chemical synthesis .
Properties
IUPAC Name |
2-bromo-3-chloronaphthalene-1,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrClO2/c11-7-8(12)10(14)6-4-2-1-3-5(6)9(7)13/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVLBSLKQCRCEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00597425 |
Source
|
Record name | 2-Bromo-3-chloronaphthalene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00597425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88645-45-8 |
Source
|
Record name | 2-Bromo-3-chloronaphthalene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00597425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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